molecular formula C8H17O5P B1627277 Triethyl phosphonoacetate-2-13C CAS No. 82426-28-6

Triethyl phosphonoacetate-2-13C

Cat. No.: B1627277
CAS No.: 82426-28-6
M. Wt: 225.18 g/mol
InChI Key: GGUBFICZYGKNTD-CDYZYAPPSA-N
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Description

Triethyl phosphonoacetate-2-13C is a labeled compound used extensively in organic synthesis. It is a derivative of triethyl phosphonoacetate, where the carbon-2 position is enriched with the carbon-13 isotope. This isotopic labeling makes it particularly useful in mechanistic studies and tracing experiments in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Triethyl phosphonoacetate-2-13C can be synthesized by reacting ethyl bromoacetate-2-13C with triethyl phosphite. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

Ethyl bromoacetate-2-13C+Triethyl phosphiteTriethyl phosphonoacetate-2-13C\text{Ethyl bromoacetate-2-13C} + \text{Triethyl phosphite} \rightarrow \text{this compound} Ethyl bromoacetate-2-13C+Triethyl phosphite→Triethyl phosphonoacetate-2-13C

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves large-scale reactions with stringent control over reaction conditions to ensure high yield and purity. The process includes purification steps such as distillation and recrystallization to obtain the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form phosphonic acids.

    Reduction: It can be reduced to form phosphonates.

    Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of strong bases.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride.

    Substitution: Bases like sodium hydride or potassium tert-butoxide.

Major Products:

    Oxidation: Phosphonic acids.

    Reduction: Phosphonates.

    Substitution: Various substituted phosphonoacetates depending on the nucleophile used.

Scientific Research Applications

Triethyl phosphonoacetate-2-13C is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of triethyl phosphonoacetate-2-13C involves its role as a nucleophile in various organic reactions. In the Horner-Wadsworth-Emmons reaction, it reacts with carbonyl compounds to form alkenes. The carbon-13 label allows for detailed mechanistic studies using nuclear magnetic resonance spectroscopy, providing insights into reaction pathways and intermediates.

Comparison with Similar Compounds

    Triethyl phosphonoacetate: The non-labeled version used in similar reactions.

    Diethyl phosphonoacetate: Another phosphonate ester with slightly different reactivity.

    Ethyl phosphonoacetate: A simpler ester with different applications.

Uniqueness: Triethyl phosphonoacetate-2-13C is unique due to its isotopic labeling, which makes it invaluable for tracing studies and mechanistic investigations. This labeling provides a distinct advantage in research applications where understanding the detailed pathways of reactions is crucial.

Properties

IUPAC Name

ethyl 2-diethoxyphosphorylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17O5P/c1-4-11-8(9)7-14(10,12-5-2)13-6-3/h4-7H2,1-3H3/i7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGUBFICZYGKNTD-CDYZYAPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CP(=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[13CH2]P(=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80583503
Record name Ethyl (diethoxyphosphoryl)(2-~13~C)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82426-28-6
Record name Ethyl (diethoxyphosphoryl)(2-~13~C)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

100 parts by weight of triethyl phosphite and 100 parts by weight of ethyl bromoacetate were put into a reactor equipped with a distillation tube, and the inside of the reactor was substituted by nitrogen. Subsequently, the reactor was heated at 100° C. to start a reaction. Since bromoethane as a by-product began to distill out immediately, the reaction was maintained until the distillation-out of bromoethane slowed down. When the distillation-out of bromoethane became moderate, the reactor was further heated at 150° C. to continue the reaction for 3 hours. The reaction mixture was distilled at 180° C. under a normal pressure to obtain an achromatic transparent liquid (yield of 95%, boiling point of 177° C./760 mmHg).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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